n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Catalog No.
S610137
CAS No.
77377-52-7
M.F
C9H18F3NOSi
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacet...

CAS Number

77377-52-7

Product Name

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide

Molecular Formula

C9H18F3NOSi

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3

InChI Key

QRKUHYFDBWGLHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F

Synonyms

N-[(1,1-Dimethylethyl)dimethylsilyl]-2,2,2-trifluoro-N-methylacetamide; N-Methyl-N-(tert-butyldimethylsilyl)-1,1,1-trifluoroacetamide; N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide;

Canonical SMILES

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F

The exact mass of the compound N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. It belongs to the ontological category of N-silyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a premium silylating reagent utilized to convert polar compounds—such as amino acids, carboxylic acids, and phenols—into volatile tert-butyldimethylsilyl (TBDMS) derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike traditional trimethylsilyl (TMS) reagents, MTBSTFA replaces active hydrogens with a bulkier TBDMS group, offering a unique balance of high volatility and exceptional chemical stability. For procurement teams and analytical laboratory managers, MTBSTFA represents a critical upgrade over standard reagents when assay reproducibility, moisture resistance, and high-throughput autosampler stability are required for complex sample matrices.

Substituting MTBSTFA with lower-cost, generic TMS-producing reagents like BSTFA or MSTFA often leads to analytical failure in complex or moisture-prone matrices. TMS derivatives are highly susceptible to hydrolysis, meaning that trace moisture in the sample or environment can rapidly degrade the derivatized analytes before they reach the GC column, resulting in poor reaction yields and signal drop-offs during long autosampler queues. Furthermore, generic TMS reagents lack the specific mass-spectral fragmentation pathways provided by the tert-butyl group, depriving analysts of the intense, diagnostic high-mass ions necessary for trace-level quantification in noisy biological or environmental backgrounds.

10,000-Fold Increase in Hydrolytic Stability vs. TMS Reagents

A primary procurement driver for MTBSTFA is the extreme stability of its reaction products. When polar analytes are derivatized with MTBSTFA, the resulting TBDMS ethers are quantified to be 10,000 times (10^4) more stable against hydrolysis than the corresponding TMS ethers formed by BSTFA or MSTFA [1]. This massive increase in stability allows for the isolation of derivatives from aqueous solutions and guarantees sample integrity over extended GC-MS autosampler runs without degradation.

Evidence DimensionRelative hydrolytic stability of silyl ethers
Target Compound DataTBDMS derivatives (via MTBSTFA)
Comparator Or BaselineTMS derivatives (via BSTFA/MSTFA)
Quantified Difference10,000x (10^4) greater stability for TBDMS
ConditionsAqueous exposure / standard autosampler conditions

Eliminates the need for strict anhydrous handling and prevents signal loss during high-throughput batch analysis, directly reducing sample rework costs.

Dominant [M-57]+ Ion Generation for Superior GC-MS SIM Sensitivity

In GC-MS analysis, MTBSTFA derivatives distinctively cleave the tert-butyl group, yielding a highly abundant and characteristic [M-57]+ fragment ion [1]. In contrast, BSTFA and MSTFA derivatives typically produce [M-15]+ or [M-89]+ fragments, where the molecular ion is often less distinct or lost in matrix noise. The prominence of the[M-57]+ base peak allows for highly sensitive and specific Single Ion Monitoring (SIM), significantly improving the signal-to-noise ratio for trace metabolites compared to standard TMS reagents.

Evidence DimensionPrimary mass spectral fragmentation pathway
Target Compound DataDominant [M-57]+ fragment (loss of tert-butyl)
Comparator Or BaselineBSTFA/MSTFA (Dominant [M-15]+ or [M-89]+ fragments)
Quantified DifferenceShift to higher-mass, highly specific [M-57]+ base peak
ConditionsElectron Impact (EI) GC-MS

Enables accurate trace-level quantification in complex biological matrices by shifting the target ion away from low-mass background noise.

Reduced Reagent Moisture Sensitivity for Robust Processability

Standard silylating agents like BSTFA and MSTFA are notoriously sensitive to ambient moisture, often requiring rigorous anhydrous environments to prevent reagent deactivation. MTBSTFA is significantly less moisture-sensitive during routine laboratory handling . This robustness translates to more consistent derivatization yields across different operators and environmental conditions, lowering the barrier to reproducible sample preparation.

Evidence DimensionReagent degradation upon ambient moisture exposure
Target Compound DataLow moisture sensitivity (MTBSTFA)
Comparator Or BaselineHigh moisture sensitivity (BSTFA/MSTFA)
Quantified DifferenceSubstantially higher tolerance to ambient humidity during pipetting and storage
ConditionsRoutine benchtop sample preparation

Reduces reagent waste and batch failures caused by accidental moisture exposure, lowering overall consumable costs.

High-Throughput Metabolomics and Energy Metabolite Profiling

Because MTBSTFA derivatives remain stable for extended periods, it is the reagent of choice for large-scale GC-MS metabolomics studies (e.g., TCA cycle intermediates, glycolysis metabolites) [1]. It allows hundreds of samples to be queued in an autosampler without the risk of the first and last samples showing degradation-induced variance, ensuring batch-to-batch reproducibility.

Trace Amino Acid Analysis in Environmental and Biological Matrices

The formation of the intense [M-57]+ fragment ion makes MTBSTFA ideal for quantifying amino acids in complex matrices like PM2.5 aerosols or urine[1]. The high-mass fragmentation avoids the low-mass background noise that typically plagues TMS-derivatized samples, ensuring accurate trace detection.

Derivatization of Moisture-Rich or Difficult-to-Dry Samples

In workflows where complete removal of water is difficult or risks volatile analyte loss, MTBSTFA’s superior resistance to hydrolysis ensures that trace residual moisture does not completely quench the derivatization reaction or destroy the final analytical product, unlike standard BSTFA protocols[1].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide

Dates

Last modified: 08-15-2023

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